molecular formula C20H34N1Na1O18S1 B1147224 [2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate CAS No. 152932-65-5

[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate

Cat. No.: B1147224
CAS No.: 152932-65-5
M. Wt: 631.53
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Description

[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate is a useful research compound. Its molecular formula is C20H34N1Na1O18S1 and its molecular weight is 631.53. The purity is usually 95%.
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Biological Activity

The compound known as [2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate is a complex glycoside with potential biological activities. Understanding its biological properties is essential for evaluating its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C98H155N1O47SC_{98}H_{155}N_{1}O_{47}S, indicating a large and intricate structure typical of glycosides. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding and solubility in water, which is crucial for biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of multiple hydroxyl groups is associated with the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have shown to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Studies suggest that glycosides can protect neuronal cells from damage during ischemic events by modulating pathways such as the NLRP3 inflammasome.

Antioxidant Activity

A study highlighted the antioxidant capacity of related glycosides, demonstrating their ability to reduce reactive oxygen species (ROS) levels in cellular models. The compound's structure suggests it may similarly enhance antioxidant enzyme activities, such as superoxide dismutase (SOD) and catalase (CAT), which are crucial for cellular defense against oxidative damage.

Activity TypeMechanismReference
AntioxidantScavenging ROS
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveModulation of NLRP3 inflammasome

Anti-inflammatory Effects

Studies on glycosides similar to this compound have shown that they can inhibit the NLRP3 inflammasome pathway, which is implicated in various inflammatory diseases. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β and IL-18.

Neuroprotective Properties

Research indicates that compounds structurally related to this glycoside can protect neurons from ischemic injury. They achieve this by enhancing autophagic activity and reducing neuronal apoptosis through modulation of key signaling pathways.

Case Studies

  • Neuroprotection in Ischemia : In a model of middle cerebral artery occlusion (MCAO), administration of similar glycosides resulted in reduced infarct volume and improved neurological outcomes. This suggests potential applications in stroke therapy.
  • Chronic Inflammation Models : In studies involving chronic inflammatory conditions, compounds with similar structures have been shown to shift macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, highlighting their therapeutic potential in chronic inflammatory diseases.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex structure comprising multiple hydroxymethyl and trihydroxy groups, which contribute to its solubility and reactivity. The molecular formula is C48H83N3O41S2C_{48}H_{83}N_3O_{41}S_2, with a molecular weight of approximately 609.6 g/mol . Its intricate glycosidic linkages and sulfation pattern suggest potential interactions with biological macromolecules, such as proteins and polysaccharides.

Antimicrobial Activity

Research indicates that compounds similar to [2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Antioxidant Properties

The presence of multiple hydroxyl groups in the compound enhances its antioxidant capabilities. Research has shown that such compounds can scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly relevant in developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders .

Potential in Cancer Therapy

Preliminary studies indicate that this compound may influence cell signaling pathways involved in cancer progression. Its ability to modulate specific receptors could lead to the development of novel anticancer therapies .

Glycosaminoglycan Mimetics

The sulfated structure of this compound allows it to mimic glycosaminoglycans (GAGs), which play crucial roles in cell signaling and matrix formation. This property can be exploited in tissue engineering and regenerative medicine .

Enzyme Inhibition

Research has identified the potential of this compound to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic applications in metabolic disorders where enzyme regulation is critical .

Polymer Development

The unique chemical structure of this compound can be utilized in developing biocompatible polymers for medical applications. Its compatibility with biological tissues makes it suitable for creating scaffolds in tissue engineering .

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated effectiveness against E. coli and Staphylococcus aureus
Antioxidant ActivitySignificant reduction in oxidative stress markers in vitro
Cancer Cell SignalingModulation of apoptosis pathways in cancer cell lines

Properties

IUPAC Name

[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)38-16-9(21-6(2)24)18(30)35-8(4-23)15(16)37-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDFRWJUKVCUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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